FIIN-3

描述

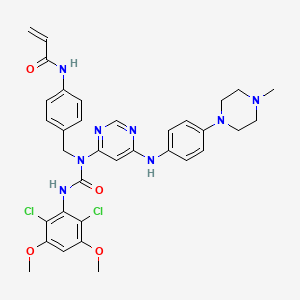

N-[4-[[[(2,6-dichloro-3,5-dimethoxyanilino)-oxomethyl]-[6-[4-(4-methyl-1-piperazinyl)anilino]-4-pyrimidinyl]amino]methyl]phenyl]-2-propenamide is a member of piperazines.

科学研究应用

FGFR/EGFR 双重抑制剂

FIIN-3 是一种针对成纤维细胞生长因子受体 (FGFR) 和表皮生长因子受体 (EGFR) 的双重抑制剂。 它对 FGFR1 和 FGFR2 具有有效的体外抑制活性 {svg_1}. 这使得它成为研究这些受体在各种生物过程中的作用的宝贵工具 {svg_2}.

抑制细胞增殖

This compound 已被证明能够以剂量依赖的方式抑制依赖 FGFR1/2/3/4 的 Ba/F3 细胞的增殖,EC50 值介于 193 nM 之间,并且抑制依赖 EGFR VIII 的 Ba/F3 细胞的增殖,EC50 值为 135 nM {svg_3}. 这表明它在癌症研究和治疗中具有潜在的应用 {svg_4}.

克服耐药性

This compound 可有效抑制对许多当前 FGFR 抑制剂具有耐药性的细胞中的 FGFR1 和 FGFR2 门控体或其他突变体 {svg_5}. 这对于治疗已对其他治疗方法产生耐药性的癌症可能特别有用 {svg_6}.

胃肠道癌症治疗

研究表明,FGFR 信号通路的失调在胃肠道 (GI) 癌变中起着关键作用 {svg_7}. 因此,作为 FGFR 抑制剂的 this compound 在治疗 GI 癌症方面可能具有潜在的应用 {svg_8}.

靶向特定突变

已证实 this compound 对 FGFR1 和 FGFR2 突变有效 {svg_9}. 这表明它可用于精准医疗,即根据每个患者癌症的特定基因构成量身定制治疗方案 {svg_10}.

抑制特定蛋白质

This compound 已被证明通过靶向铰链区的 Cys522 对 FGFR4 具有很强的活性 {svg_11}. 这表明它在涉及该蛋白质的疾病的研究和治疗中具有潜在的应用 {svg_12}.

ATP 竞争性抑制

This compound 是一种 ATP 竞争性抑制剂 {svg_13}. 这意味着它与 ATP (三磷酸腺苷) 竞争与其靶蛋白结合,从而抑制其活性 {svg_14}. 这种作用机制在生物学研究中可能有多种应用 {svg_15}.

药代动力学和药物开发

This compound 的药代动力学,包括其吸收、分布、代谢和排泄,是药物开发研究的重要领域 {svg_16}. 了解这些特性有助于优化药物的疗效并最大限度地减少潜在的副作用 {svg_17}.

作用机制

- FGFRs play critical roles in various human cancers, and several FGFR inhibitors are currently under clinical investigation .

- Specifically, FIIN-3 inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 13.1, 21, 31.4, and 35.3 nM, respectively .

- Additionally, because of its conformational flexibility, this compound can also covalently inhibit EGFR by targeting distinct cysteine residues .

- This unique binding mode confers potent inhibition of cell proliferation, even in the presence of gatekeeper mutants that resist first-generation FGFR inhibitors .

Target of Action

Mode of Action

Result of Action

生化分析

Biochemical Properties

FIIN-3 interacts with FGFRs 1-4, exhibiting IC50s of 13, 21, 31, and 35 nM respectively . It binds covalently to these receptors, inhibiting their activity . The interaction between this compound and FGFRs is ATP-competitive .

Cellular Effects

This compound has been shown to inhibit the proliferation of cells dependent on FGFR1/2/3/4 . It is particularly effective against cells with FGFR1 and FGFR2 gatekeeper mutations, which are often resistant to many current FGFR inhibitors . This compound also inhibits the growth of cancer cell lines in a dose-dependent manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through covalent binding to FGFRs . This binding inhibits the kinase activity of the receptors, disrupting downstream signaling pathways . This compound is unique in its ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, it has been shown to inhibit the proliferation of FGFR-dependent cells in a dose-dependent manner . This suggests that the effects of this compound may change over time as the concentration of the drug varies.

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it disrupts downstream signaling and affects cellular processes such as cell proliferation and differentiation .

属性

IUPAC Name |

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLKJNSBBVSPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)